2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(4-chloro-3-ethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-2-12-11-14(6-7-15(12)16)18-10-8-13-5-3-4-9-17-13;/h6-7,11,13,17H,2-5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFCXDRRPRFIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCC2CCCCN2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Chloro-3-ethylphenoxy)ethyl Chloride Intermediate
- Starting from 4-chloro-3-ethylphenol, a nucleophilic substitution reaction is performed with 2-chloroethyl chloride under basic conditions to yield 2-(4-chloro-3-ethylphenoxy)ethyl chloride.
- Reaction conditions: reflux in anhydrous solvent (e.g., toluene), presence of a base like potassium carbonate to scavenge HCl formed.
- Purification by distillation or recrystallization.
Reaction with Piperidine
- The intermediate 2-(4-chloro-3-ethylphenoxy)ethyl chloride is reacted with piperidine.
- Conditions: reflux in organic solvent (toluene or dichloromethane), with or without added base depending on the protocol.
- The nucleophilic nitrogen of piperidine displaces the chloride, forming the target amine compound.
Formation of Hydrochloride Salt
- The amine product is treated with hydrochloric acid in an appropriate solvent (ether or ethanol) to precipitate the hydrochloride salt.
- The salt is isolated by filtration, washed, and dried under vacuum.
Alternative and Key Intermediate Preparation
A notable related intermediate is 2-piperidinoethyl chloride hydrochloride, which can be synthesized by:
- Reacting piperidine with ethylene chlorohydrin to form hydroxyethylpiperidine.
- Subsequently, chlorination of hydroxyethylpiperidine with thionyl chloride in an inert solvent (e.g., toluene) at 70–85°C converts the hydroxy group to chloride, yielding 2-piperidinoethyl chloride hydrochloride.
- This method is advantageous for its simplicity, economic efficiency, and suitability for scale-up.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Phenol alkylation | 4-chloro-3-ethylphenol + 2-chloroethyl chloride, base, reflux in toluene | Formation of 2-(4-chloro-3-ethylphenoxy)ethyl chloride intermediate |
| Nucleophilic substitution | Intermediate + piperidine, reflux in toluene or dichloromethane | Formation of 2-[2-(4-chloro-3-ethylphenoxy)ethyl]piperidine (free base) |
| Salt formation | Treatment with HCl in ether or ethanol | Precipitation of hydrochloride salt, purification |
| Alternative intermediate prep | Piperidine + ethylene chlorohydrin, then chlorination with SOCl2 in toluene at 70-85°C | Efficient synthesis of 2-piperidinoethyl chloride hydrochloride, a key intermediate |
Research Findings and Considerations
- The nucleophilic substitution reactions involved require careful control of temperature and solvent to avoid side reactions and ensure high yield and purity.
- Use of inert solvents such as toluene or dichloromethane provides a suitable medium for these reactions and facilitates product isolation.
- The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical research.
- The chlorination step using thionyl chloride is critical for converting hydroxy intermediates to chlorides, enabling subsequent substitution reactions.
- The described synthetic routes are consistent with those used for structurally similar compounds, confirming the reliability of these methods for this compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of ethylphenoxyethylpiperidine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound with significant biological activity, particularly in pharmacological research. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
- Molecular Formula : C15H22ClNO
- Molecular Weight : 269.81 g/mol
- CAS Number : 1220034-27-4
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems. The compound is believed to act as a selective antagonist at certain receptor sites, modulating neurotransmission in the central nervous system (CNS). This interaction can lead to various pharmacological effects, including:
- Neurotransmitter Modulation : It may influence the levels of neurotransmitters such as dopamine and norepinephrine, impacting mood and cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Properties : Research indicates that it may induce apoptosis and affect cell cycle progression in cancer cells, particularly lung cancer cells.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. This compound has been studied for its ability to inhibit microbial growth through various mechanisms, including enzyme inhibition and receptor binding.
Anticancer Effects
Recent studies have shown that this compound can modulate the Bcl-2/Bax ratio in cancer cells, promoting apoptosis. It has demonstrated potential therapeutic effects against lung cancer cells by interfering with cell cycle regulation.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of this compound on lung cancer cells.
- Methods : The study involved treating lung cancer cell lines with varying concentrations of the compound and assessing cell viability using MTT assays.
- Results : The compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties of the compound against common pathogens.
- Methods : The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
- Results : The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride, and how do reaction parameters influence yield?
- Answer : Synthesis typically involves multi-step processes, including nucleophilic substitution of the phenoxyethyl group onto the piperidine ring, followed by hydrochloride salt formation. Critical parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions during alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
- Key Reference : Industrial-scale synthesis emphasizes reactor design and parameter optimization for reproducibility .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Answer :
- NMR spectroscopy : Confirms substituent positions on the piperidine and aromatic rings (e.g., ¹H NMR for ethyl and chloro groups) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- X-ray crystallography : Resolves stereochemistry and salt formation .
- HPLC : Assesses purity (>98% for pharmacological studies) .
Q. What preliminary biological screening approaches are used to evaluate its bioactivity?
- Answer :
- Receptor binding assays : Screen for affinity toward GPCRs or ion channels (e.g., radioligand displacement) .
- Enzyme inhibition studies : Test interactions with targets like acetylcholinesterase or kinases .
- Cell viability assays : Assess cytotoxicity (e.g., IC₅₀ values in cancer cell lines) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assay systems?
- Answer :
- Mechanistic studies : Use knock-out cell lines or selective inhibitors to isolate target pathways .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives .
- Structural analogs : Compare activity of derivatives to identify substituent-specific effects .
Q. What computational methods optimize reaction pathways for improved synthesis efficiency?
- Answer :
- Quantum chemical calculations : Predict transition states and intermediate stability (e.g., DFT for alkylation steps) .
- Machine learning : Train models on reaction databases to predict optimal solvent/catalyst combinations .
- Process simulation : Model large-scale reactor conditions (e.g., COMSOL for heat/mass transfer) .
Q. How can low yields in scaled-up synthesis be systematically addressed?
- Answer :
- Design of Experiments (DoE) : Identify critical factors (e.g., stoichiometry, mixing rate) via factorial analysis .
- Continuous flow reactors : Enhance heat control and reduce side reactions in multi-step syntheses .
- In-line analytics : Use PAT (Process Analytical Technology) for real-time monitoring .
Q. What strategies validate molecular interactions when crystallographic data is unavailable?
- Answer :
- Molecular docking : Simulate binding poses with homology-modeled targets (e.g., AutoDock Vina) .
- NMR titrations : Detect binding-induced chemical shift changes (e.g., ¹⁵N-HSQC for protein-ligand interactions) .
- SAR analysis : Correlate substituent modifications with activity trends .
Q. How to analyze structure-activity relationships (SAR) when substituent effects conflict with expectations?
- Answer :
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .
- 3D-QSAR : Map electrostatic/hydrophobic fields (e.g., CoMFA) to explain outliers .
- Metadynamics simulations : Explore conformational flexibility impacting receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
